Prenalterol-d7
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Overview
Description
Prenalterol-d7 is a deuterated form of prenalterol, a selective β1-adrenergic receptor agonist. This compound is primarily used in scientific research as a reference material and for the study of cardiovascular diseases. The deuterium labeling in this compound allows for more precise analytical measurements in various experimental settings .
Preparation Methods
The synthesis of prenalterol-d7 involves several steps, starting with the condensation of monobenzone with an epoxide derived from α-D-glucofuranose. This reaction produces a glycosylated derivative, which undergoes hydrolytic removal of acetonide protecting groups. The sugar is then cleaved with periodate to yield an aldehyde, which is reduced to a glycol. The terminal alcohol is converted to a mesylate, and displacement with isopropylamine followed by hydrogenolytic removal of the O-benzyl ether results in the formation of prenalterol .
Chemical Reactions Analysis
Prenalterol-d7 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert this compound to its alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace functional groups in this compound with other substituents. Common reagents used in these reactions include sodium borohydride for reduction and periodate for oxidation
Scientific Research Applications
Prenalterol-d7 is widely used in scientific research, particularly in the fields of:
Chemistry: As a reference material for analytical studies and isotope labeling experiments.
Biology: For studying the interactions of β1-adrenergic receptors in various biological systems.
Medicine: In the development and testing of cardiovascular drugs.
Industry: As a standard in quality control and analytical testing .
Mechanism of Action
Prenalterol-d7 exerts its effects by selectively binding to β1-adrenergic receptors, which are primarily found in the heart. This binding activates the receptors, leading to increased heart rate and contractility. The molecular targets involved include the β1-adrenergic receptors and associated signaling pathways, such as the cyclic adenosine monophosphate (cAMP) pathway .
Comparison with Similar Compounds
Prenalterol-d7 is similar to other β1-adrenergic receptor agonists, such as:
Xamoterol: Another selective β1-adrenergic receptor agonist used in the treatment of heart failure.
Primidolol: A β1-adrenergic receptor agonist with similar pharmacological properties.
Cicloprolol: A β1-adrenergic receptor agonist with additional β2-adrenergic receptor activity. What sets this compound apart is its deuterium labeling, which provides enhanced stability and allows for more precise analytical measurements
Properties
Molecular Formula |
C12H19NO3 |
---|---|
Molecular Weight |
232.33 g/mol |
IUPAC Name |
4-[(2S)-3-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-2-hydroxypropoxy]phenol |
InChI |
InChI=1S/C12H19NO3/c1-9(2)13-7-11(15)8-16-12-5-3-10(14)4-6-12/h3-6,9,11,13-15H,7-8H2,1-2H3/t11-/m0/s1/i1D3,2D3,9D |
InChI Key |
ADUKCCWBEDSMEB-PKPOXZPGSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NC[C@@H](COC1=CC=C(C=C1)O)O |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)O)O |
Origin of Product |
United States |
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